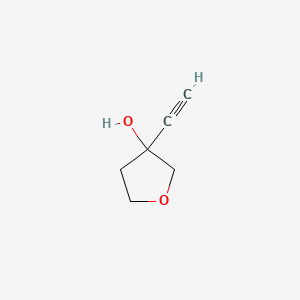

![molecular formula C19H19N5O2S B2402962 2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 840518-72-1](/img/structure/B2402962.png)

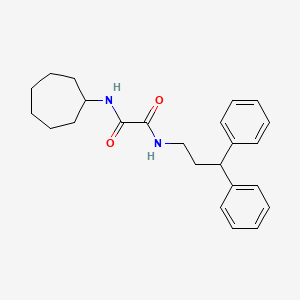

2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

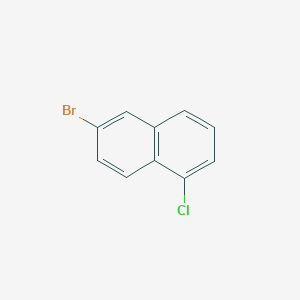

This compound is a pyrrolo[3,2-b]quinoxaline derivative. Pyrroloquinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-amino, methoxyethyl, thiophen-2-ylmethyl, and carboxamide groups may confer specific properties to this compound, but without specific studies, it’s hard to predict its exact characteristics or potential uses .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrroloquinoxaline core, which is a fused ring system containing two nitrogen atoms. It also has a 2-amino group, a 2-methoxyethyl group, and a thiophen-2-ylmethyl group attached to the core. The carboxamide group is attached at the 3-position of the pyrroloquinoxaline core .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of several polar functional groups .Aplicaciones Científicas De Investigación

Polymorphic Modifications for Hypertension Remedies

The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the queried compound, exhibits strong diuretic properties and is a potential new remedy for hypertension. Polymorphic modifications of this compound have been discovered, providing insights into its crystal packing and molecular interactions, which are crucial for drug formulation and efficacy (Shishkina et al., 2018).

Antitubercular Agents

Compounds containing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline with amino carbinols, structurally similar to the queried compound, have been designed and synthesized as potential antitubercular agents. These molecules have shown in vitro activity against Mycobacterium tuberculosis, highlighting their potential role in combating tuberculosis (Karkara et al., 2020).

Antiproliferative Activity in Cancer Research

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, which are structurally related to the queried compound, have been synthesized and tested for antiproliferative activity against various cancer cell lines. These compounds showed significant activity, especially against melanoma and breast cancer cell lines, indicating their potential as cancer therapeutics (Hung et al., 2014).

Development of Novel Inhibitors

A series of 3-quinoline carboxamides, similar to the queried compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research demonstrates the compound's potential as a tool for probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).

Reactivity in Chemical Synthesis

The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, structurally related to the queried compound, have been studied. The research focuses on the compound's ability to undergo various electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-26-9-8-24-17(20)15(19(25)21-11-12-5-4-10-27-12)16-18(24)23-14-7-3-2-6-13(14)22-16/h2-7,10H,8-9,11,20H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPDFOGUMBHOHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

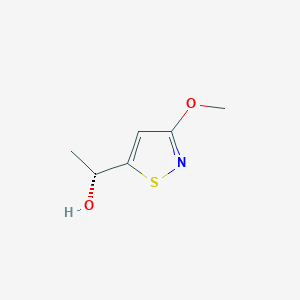

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

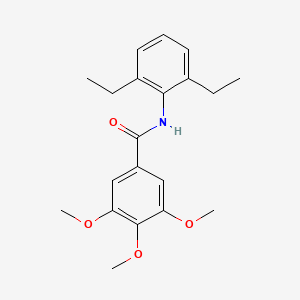

![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)

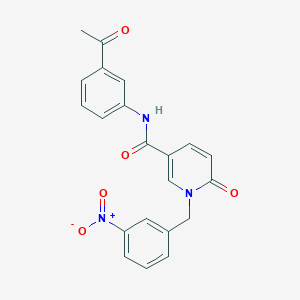

![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)